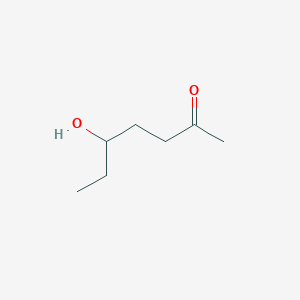

5-Hydroxyheptan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

37902-41-3 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

5-hydroxyheptan-2-one |

InChI |

InChI=1S/C7H14O2/c1-3-7(9)5-4-6(2)8/h7,9H,3-5H2,1-2H3 |

InChI Key |

MQRALIJAASQPNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Hydroxyheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Hydroxyheptan-2-one. Due to a scarcity of experimentally determined data in publicly available literature, this guide combines computed property values with detailed, generalized experimental protocols for their determination. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors involving this compound.

Core Physical Properties

Data Presentation: Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |

| Molecular Weight | 130.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 37902-41-3 | PubChem[1] |

| XLogP3-AA (LogP) | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 130.099379685 Da | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the key physical properties of a liquid compound like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined through several methods, depending on the sample volume available.

-

Simple Distillation Method: This method is suitable for larger sample volumes (> 5 mL) and also serves as a purification step. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. It is crucial to record the barometric pressure at the time of the measurement as the boiling point is pressure-dependent.

-

Thiele Tube Method: This micro-method is ideal for small sample volumes. A small amount of the liquid is placed in a fusion tube along with an inverted capillary tube. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). As the sample is heated, a stream of bubbles will emerge from the capillary. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Digital Melting Point Apparatus with Boiling Point Accessory: Modern digital melting point apparatuses can be equipped with accessories for boiling point determination on a micro-scale, offering high precision.

Determination of Melting Point

Should this compound be a solid at room temperature or for the determination of its freezing point, the following methods are applicable.

-

Capillary Method: A small, powdered sample is packed into a capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

-

Cooling Curve Method: This method involves melting the substance and then allowing it to cool while recording the temperature at regular intervals. A plateau in the cooling curve indicates the freezing point, which is equivalent to the melting point for a pure substance.

Determination of Density

The density of a liquid can be determined using several techniques with varying levels of precision.

-

Pycnometer Method: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the sample liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.

-

Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale on the stem of the hydrometer at the point where the liquid surface meets it. This method is quick but generally less accurate than the pycnometer method.

-

Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid, providing highly accurate results.

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance and is a characteristic property.

-

Abbe Refractometer: This is a traditional and widely used instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism, and the instrument is adjusted until a dividing line between light and dark fields is centered on a crosshair. The refractive index is then read from a scale. Temperature control is essential as the refractive index is temperature-dependent.

-

Digital Refractometer: These instruments offer a more automated and precise measurement of the refractive index. A small amount of the sample is placed on the sensor, and the refractive index is displayed digitally.

Visualizations: Chemical Behavior and Potential Metabolism

While specific biological pathways for this compound are not documented, its chemical structure suggests involvement in common metabolic processes for ketones and its existence in a state of equilibrium.

Keto-Enol Tautomerism

Like other ketones with an alpha-hydrogen, this compound exists in equilibrium with its enol tautomer. This tautomerism is a fundamental concept in organic chemistry and can influence the reactivity of the compound.

Caption: Keto-enol tautomerism of this compound.

Plausible Metabolic Pathway

Based on the metabolism of similar ketones like n-heptane, a plausible metabolic pathway for this compound involves oxidation reactions catalyzed by cytochrome P450 enzymes. This hypothetical pathway illustrates the potential biotransformation of the compound.

Caption: A plausible metabolic pathway for this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 5-Hydroxyheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-hydroxyheptan-2-one. The document details the spectroscopic techniques used to confirm the molecular structure, presents predicted data for analysis, and outlines the experimental protocols for these methods.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₇H₁₄O₂.[1] It possesses two functional groups: a hydroxyl (-OH) group and a ketone (C=O) group. Its IUPAC name is this compound, and its structure consists of a seven-carbon chain with a carbonyl group at the second position and a hydroxyl group at the fifth position.[1]

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | CCC(CCC(=O)C)O[1] |

| CAS Number | 37902-41-3[1] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the predicted spectroscopic data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 | 2.15 | s | - | 3H |

| H3 | 2.55 | t | 7.0 | 2H |

| H4 | 1.80 | m | - | 2H |

| H5 | 3.80 | m | - | 1H |

| H6 | 1.55 | m | - | 2H |

| H7 | 0.95 | t | 7.5 | 3H |

| 5-OH | 2.50 (broad) | s | - | 1H |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) |

| C1 | 29.8 |

| C2 | 209.0 |

| C3 | 42.5 |

| C4 | 28.0 |

| C5 | 67.5 |

| C6 | 30.0 |

| C7 | 10.0 |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment Ion | Relative Intensity (%) |

| 130 | [C₇H₁₄O₂]⁺ (Molecular Ion) | 5 |

| 115 | [M - CH₃]⁺ | 15 |

| 101 | [M - C₂H₅]⁺ | 40 |

| 87 | [M - C₃H₇]⁺ | 20 |

| 71 | [CH₃COCH₂CH₂]⁺ | 80 |

| 59 | [CH(OH)CH₂CH₃]⁺ | 100 (Base Peak) |

| 43 | [CH₃CO]⁺ | 90 |

Infrared (IR) Spectroscopy

Table 5: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 (broad) | O-H stretch | Alcohol |

| 2960-2870 | C-H stretch | Alkane |

| 1715 (strong) | C=O stretch | Ketone |

| 1465 | C-H bend | Alkane |

| 1375 | C-H bend | Alkane (CH₃) |

| 1100 | C-O stretch | Secondary Alcohol |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified this compound sample for ¹H NMR (50-100 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a 90° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and structural features.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Instrument Setup (GC-MS with Electron Ionization):

-

Set the gas chromatograph (GC) conditions for optimal separation (e.g., select an appropriate column and temperature program).

-

Set the mass spectrometer to operate in Electron Ionization (EI) mode.

-

Use a standard ionization energy of 70 eV.

-

Set the mass analyzer to scan a mass-to-charge (m/z) range of 40-200 amu.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Acquire the mass spectrum of the peak corresponding to the elution of this compound.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern, identifying major fragment ions and their corresponding neutral losses.

-

Correlate the fragmentation pattern with the proposed structure of this compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (Neat Liquid Film):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Place one drop of neat this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C-H).

-

Visualization of Workflows and Pathways

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical steps taken to elucidate the structure of an unknown compound, as applied to this compound.

Caption: Logical workflow for the structure elucidation of this compound.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathway has been definitively associated with this compound, as a hydroxy-ketone, it bears structural resemblance to intermediates in fatty acid metabolism and lipid signaling. The following diagram illustrates a hypothetical pathway where such a molecule could be generated or act as a signaling molecule.

Caption: Hypothetical signaling pathway for a bioactive lipid like this compound.

References

In-Depth Technical Guide: 5-Hydroxyheptan-2-one (CAS Number: 37902-41-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyheptan-2-one, with the CAS number 37902-41-3, is a bifunctional organic molecule belonging to the class of hydroxy ketones.[1] These compounds contain both a hydroxyl (-OH) and a ketone (C=O) functional group, imparting them with a unique reactivity profile that makes them valuable intermediates in organic synthesis. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon, along with the potential for enolization, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the known properties, a detailed plausible synthesis protocol, and an exploration of the potential biological significance of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from computational predictions available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C7H14O2 | PubChem[1] |

| Molecular Weight | 130.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCC(CCC(=O)C)O | PubChem[1] |

| InChI | InChI=1S/C7H14O2/c1-3-7(9)5-4-6(2)8/h7,9H,3-5H2,1-2H3 | PubChem[1] |

| InChIKey | MQRALIJAASQPNT-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Experimental Protocols

Proposed Synthesis via Reformatsky Reaction

This protocol outlines a potential synthetic route to this compound from propanal and ethyl 4-bromobutanoate.

Reaction Scheme:

Propanal + Ethyl 4-bromobutanoate --(1. Zn, THF; 2. H3O+)--> Ethyl 5-hydroxyheptanoate --(H3O+, Δ)--> this compound

Materials and Reagents:

-

Propanal

-

Ethyl 4-bromobutanoate

-

Zinc dust (activated)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

-

Diethyl ether

-

Standard laboratory glassware and equipment (round-bottom flasks, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Activation of Zinc: Zinc dust is activated by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.

-

Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer is charged with activated zinc dust and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: A small amount of a solution of propanal and ethyl 4-bromobutanoate in anhydrous THF is added to the zinc suspension. The reaction mixture is gently warmed to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy solution.

-

Addition of Reactants: The remaining solution of propanal and ethyl 4-bromobutanoate is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Work-up: The reaction mixture is cooled to room temperature and then quenched by the slow addition of dilute HCl. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated NaHCO3 solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ethyl 5-hydroxyheptanoate.

-

Hydrolysis and Decarboxylation: The crude ester is then subjected to acidic hydrolysis and decarboxylation by refluxing with a dilute mineral acid (e.g., HCl or H2SO4). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Final Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized, and extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to give the crude this compound.

Purification and Analysis

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Analysis: The identity and purity of the final product can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) and carbonyl (C=O) functional groups.

-

Gas Chromatography (GC): To assess the purity of the compound.

-

Potential Biological Significance

Direct studies on the biological activity of this compound are scarce in the scientific literature. However, the biological roles of structurally related aliphatic ketones, such as 2-heptanone, can provide insights into its potential applications.

2-Heptanone is a naturally occurring compound found in various plants and is also a pheromone in some insects and mammals.[7] It has been identified as a component of the alarm pheromone of honeybees and has been shown to act as an anesthetic on pests like wax moth larvae and Varroa mites.[7][8] This suggests a potential application of related compounds in pest control.

Furthermore, long-chain aliphatic hydroxy ketones isolated from medicinal plants have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[9] The presence of both a hydroxyl and a ketone group in this compound makes it a candidate for investigation into similar biological activities. Its bifunctional nature could allow for interactions with biological targets such as enzymes and receptors. Further research is warranted to explore the potential pharmacological and biological activities of this compound.

Visualizations

Retrosynthetic Analysis

The following diagram illustrates a plausible retrosynthetic pathway for this compound, leading back to simple starting materials.

References

- 1. This compound | C7H14O2 | CID 54086231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 4. psiberg.com [psiberg.com]

- 5. byjus.com [byjus.com]

- 6. recnotes.com [recnotes.com]

- 7. 2-Heptanone - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Activity of 5-Hydroxyheptan-2-one: A Technical Overview of a Knowledge Gap and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyheptan-2-one is a chemical compound with the molecular formula C7H14O2. Despite its presence in chemical databases, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its biological activity. There is a notable absence of published studies detailing its specific mechanisms of action, associated signaling pathways, or quantitative efficacy. This technical guide summarizes the available physicochemical data for this compound and explores potential biological roles based on the known activities of structurally related compounds. The document aims to provide a foundation for future research by outlining hypothetical activities and corresponding experimental approaches.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C7H14O2 | PubChem |

| Molecular Weight | 130.18 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 37902-41-3 | PubChem |

| SMILES | CCC(CCC(=O)C)O | PubChem |

| InChI | InChI=1S/C7H14O2/c1-3-7(9)5-4-6(2)8/h7,9H,3-5H2,1-2H3 | PubChem |

| InChIKey | MQRALIJAASQPNT-UHFFFAOYSA-N | PubChem |

Potential Biological Activities: An Extrapolation from Related Compounds

While direct evidence is lacking for this compound, the biological activities of similar molecules, particularly other ketones and alcohols, suggest potential areas for investigation.

As a Microbial Volatile Organic Compound (MVOC)

Many microorganisms produce volatile organic compounds (MVOCs) as part of their metabolism. These can act as signaling molecules or have antimicrobial properties. Ketones, such as 2-heptanone, have been identified as MVOCs produced by various bacteria, including those associated with honey bees where they play a protective role against pathogens.[1][2] It is plausible that this compound could be produced by certain microbial species and may exhibit similar antimicrobial or signaling functions.

As a Semiochemical

Hydroxy ketones are a class of compounds known to act as semiochemicals (pheromones or kairomones) in insects and other organisms.[3] These chemicals mediate interactions between individuals of the same or different species, influencing behaviors such as mating, aggregation, or host location. The structural features of this compound make it a candidate for investigation as an insect attractant or repellent.

General Antimicrobial Properties

Derivatives of hydroxy-ketones have been synthesized and evaluated for their antibacterial and antifungal activities.[4][5][6] Although the specific efficacy of this compound is unknown, its chemical structure suggests that it could possess some level of antimicrobial activity.

Proposed Experimental Workflows

Given the absence of data, the following diagrams illustrate conceptual workflows for the initial screening of this compound for potential biological activities.

Caption: Conceptual workflow for antimicrobial screening of this compound.

Caption: Conceptual workflow for semiochemical activity screening.

General Experimental Protocols

The following are generalized protocols that could be adapted for the investigation of this compound's biological activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a defined cell density (e.g., McFarland standard).

-

Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the test microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from wells showing no growth are plated on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.

Electroantennography (EAG)

-

Antennal Preparation: An antenna is excised from the target insect and mounted between two electrodes.

-

Stimulus Delivery: A defined puff of air carrying a known concentration of this compound is delivered over the antennal preparation.

-

Signal Recording: The electrical response (depolarization) of the antenna is recorded.

-

Data Analysis: The amplitude of the response is measured and compared to positive and negative controls to determine if the compound elicits an olfactory response.

Conclusion

There is currently a significant lack of published data on the biological activity of this compound. Based on the activities of structurally related compounds, potential areas of investigation include its role as a microbial volatile organic compound with antimicrobial properties or as a semiochemical in insect communication. The experimental workflows and protocols outlined in this guide provide a starting point for future research to elucidate the biological function of this compound. Such studies are essential to uncover any potential applications in fields such as agriculture, medicine, or biotechnology.

References

- 1. Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antibacterial activities of 5-hydroxy-4-amino-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of an antifungal compound 5-hydroxy-7,4'-dimethoxyflavone from Combretum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Elusive Natural Presence of 5-Hydroxyheptan-2-one: A Survey of Current Knowledge

A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented evidence for the natural occurrence of 5-Hydroxyheptan-2-one. While its parent compound, 2-heptanone, and other structural isomers are well-known natural products found in a variety of organisms, this compound has not been identified as a constituent of any plant, animal, or microorganism to date. This technical guide summarizes the current state of knowledge, details the natural sources of closely related compounds, and provides context for researchers, scientists, and drug development professionals interested in the chemical ecology and biosynthesis of aliphatic ketones.

This compound: An Undiscovered Natural Product

Despite extensive research into the chemical composition of natural volatile and semi-volatile compounds, this compound remains absent from natural product databases and the scientific literature concerning natural sources. Chemical databases such as PubChem provide detailed information on the physical and chemical properties of this compound, but do not list any known natural occurrences[1]. Searches for its isolation, quantification, or biosynthesis in natural systems have not yielded any specific findings.

The Natural Occurrence of Structurally Related Compounds

In contrast to this compound, several of its isomers and its parent ketone, 2-heptanone, are prevalent in nature. Understanding the sources and functions of these related molecules can provide valuable context for the potential roles that this compound might play if discovered in a natural system.

2-Heptanone

2-Heptanone is a widely distributed natural compound, contributing to the aroma and flavor of many foods and acting as a semiochemical in insects.

-

In Food: It is a characteristic component of blue cheeses, such as Gorgonzola, where it contributes to the distinctive sharp and fruity aroma[2]. It is also found in beer, white bread, butter, and potato chips[2][3].

-

In Insects: 2-Heptanone serves as an alarm pheromone in honeybees, released to alert other bees to a threat[2]. It is also found in the urine of stressed rats, suggesting a role in chemical communication[2].

-

In Plants: While less common, 2-heptanone has been identified as a volatile component in some plants.

The biosynthesis of 2-heptanone in microorganisms, particularly fungi like Penicillium roqueforti used in cheese production, occurs through the β-oxidation of fatty acids.

Other Hydroxyheptanone Isomers

While this compound is not documented as a natural product, other hydroxylated isomers of 2-heptanone have been identified in nature. For instance, 7-hydroxyheptan-2-one has been reported, although its natural sources are not extensively documented in the readily available literature[4]. The presence of these isomers suggests that the enzymatic machinery for hydroxylating the heptanone backbone exists in nature.

Methodologies for the Study of Aliphatic Ketones from Natural Sources

For researchers interested in investigating the potential natural occurrence of this compound or studying related compounds, a general workflow for the isolation and identification of volatile and semi-volatile compounds is applicable.

Sample Collection and Preparation

The initial step involves the collection of the biological material (e.g., plant leaves, fungal cultures, insect glands). The preparation method will depend on the nature of the sample and the target compound's volatility. Common techniques include:

-

Headspace Analysis: For highly volatile compounds, solid-phase microextraction (SPME) or dynamic headspace sampling can be used to capture volatiles from the air surrounding the sample.

-

Solvent Extraction: For less volatile compounds, extraction with an appropriate organic solvent (e.g., dichloromethane, hexane, ethyl acetate) is employed.

-

Steam Distillation: This technique can be used to isolate volatile oils from plant material.

Chromatographic Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for separating and identifying volatile and semi-volatile compounds like hydroxyketones.

-

Gas Chromatography (GC): The extract is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they are fragmented and ionized in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound by comparison to spectral libraries (e.g., NIST, Wiley).

Structural Elucidation

For novel compounds or to confirm the identity of a known compound, further spectroscopic analysis is necessary:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of specific functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups in this compound.

Below is a generalized workflow for the investigation of natural sources for a target compound like this compound.

Figure 1. A generalized experimental workflow for the isolation and identification of natural products.

Conclusion and Future Directions

The current body of scientific knowledge does not support the natural occurrence of this compound. However, the prevalence of its structural relatives in diverse biological systems suggests that its existence as a yet-undiscovered natural product is plausible. Future research employing high-resolution analytical techniques on a wider range of unexplored organisms may yet reveal its presence in nature. Such a discovery would open new avenues for investigating its biosynthetic pathways, ecological roles, and potential applications in fields such as flavor chemistry, semiochemistry, and drug development. Researchers are encouraged to utilize the methodologies outlined in this guide to explore the vast chemical diversity of the natural world.

References

An In-depth Technical Guide to 5-Hydroxyheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxyheptan-2-one, a bifunctional organic molecule featuring both a hydroxyl and a ketone group. Its unique chemical structure makes it a valuable intermediate in various synthetic pathways. This document outlines its chemical properties, provides detailed hypothetical experimental protocols for its synthesis and reactions, and illustrates a logical workflow for its utilization in research.

Core Concepts: IUPAC Nomenclature and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name is derived from the seven-carbon heptane backbone, with a ketone functional group at the second position and a hydroxyl group at the fifth position.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| CAS Number | 37902-41-3 | [1] |

| SMILES | CCC(CCC(=O)C)O | [1] |

| XLogP3 | 0.5 | [1] |

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the scientific literature, the following sections provide detailed, representative methodologies for its synthesis and subsequent reactions based on established organic chemistry principles for similar hydroxyketones.

Protocol 1: Synthesis of this compound via Aldol Addition

This protocol describes a plausible synthesis route using a crossed aldol reaction between propanal and acetone, followed by a selective reduction.

Materials:

-

Propanal

-

Acetone

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Enolate Formation: A solution of LDA (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Acetone (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the LDA solution. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithium enolate of acetone.

-

Aldol Addition: Propanal (1.2 equivalents), freshly distilled, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup of Aldol Adduct: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldol adduct, this compound.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Protocol 2: Oxidation of this compound to Heptane-2,5-dione

This protocol outlines the oxidation of the secondary alcohol in this compound to a ketone using a common oxidizing agent.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Celite®

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A solution of this compound (1.0 equivalent) in anhydrous DCM is added to a suspension of PCC (1.5 equivalents) and a small amount of silica gel in anhydrous DCM at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup: The reaction mixture is filtered through a pad of Celite® and silica gel, and the filter cake is washed with additional DCM. The filtrate is concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure heptane-2,5-dione.

Logical Workflow and Potential Applications

While no specific signaling pathways involving this compound have been definitively characterized, its structure suggests potential roles as a precursor in the synthesis of more complex molecules, such as pheromones or other biologically active compounds. The following diagram illustrates a logical workflow for the synthesis and potential derivatization of this compound for research purposes.

This workflow highlights the central role of this compound as a versatile intermediate. Through oxidation, it can be converted to the corresponding diketone, while reduction of the ketone functionality would yield a diol. Both the diketone and diol can serve as precursors for further chemical modifications to generate a library of compounds for screening in drug discovery or for the synthesis of specific target molecules. The bifunctional nature of this compound allows for selective reactions at either the hydroxyl or carbonyl group, providing a powerful tool for synthetic chemists.

References

Spectroscopic Profile of 5-Hydroxyheptan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxyheptan-2-one. Due to the limited availability of experimentally derived spectra in public databases, this guide presents a combination of available data and predicted spectroscopic values based on established principles of organic spectroscopy. Detailed experimental protocols for the acquisition of such data are also provided to facilitate further research and verification.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| ~3.75 | m | 1H | H-5 | - |

| ~2.55 | t | 2H | H-3 | 7.2 |

| ~2.15 | s | 3H | H-1 | - |

| ~1.70 | m | 2H | H-4 | - |

| ~1.45 | m | 2H | H-6 | - |

| ~0.90 | t | 3H | H-7 | 7.4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~209.0 | C-2 |

| ~67.5 | C-5 |

| ~43.0 | C-3 |

| ~30.0 | C-1 |

| ~29.5 | C-4 |

| ~29.0 | C-6 |

| ~9.5 | C-7 |

Table 3: Expected Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 (broad) | O-H | Alcohol stretch |

| 2960-2850 | C-H | Alkane stretch |

| 1715 | C=O | Ketone stretch |

| 1465 | C-H | Alkane bend |

| 1375 | C-H | Alkane bend |

| 1100 | C-O | Alcohol stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 101 | [M - C₂H₅]⁺ |

| 87 | [M - C₃H₇]⁺ |

| 71 | [M - H₂O - C₂H₅]⁺ |

| 58 | [CH₃COCH₃]⁺ (McLafferty rearrangement) |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a larger number of scans than for ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum, with the solvent peak used for referencing (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound directly onto the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common techniques include direct infusion or coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI) for GC-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Electrospray Ionization (ESI) for LC-MS: The sample solution is sprayed through a heated capillary to which a high voltage is applied, creating charged droplets that desolvate to produce ions.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

5-Hydroxyheptan-2-one: An In-Depth Technical Review and Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-hydroxyheptan-2-one, a bifunctional organic molecule. Due to a notable scarcity of specific research on this compound, this document summarizes the available data and presents proposed experimental protocols and predicted spectroscopic information based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound possesses both a hydroxyl (-OH) and a ketone (C=O) functional group, making it a potentially versatile building block in organic synthesis.[1] The fundamental physicochemical properties of this compound are detailed in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 37902-41-3 | [2] |

| SMILES | CCC(CCC(=O)C)O | [1] |

| InChIKey | MQRALIJAASQPNT-UHFFFAOYSA-N | [1] |

| XLogP3 | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the current scientific literature. However, a plausible and widely used method for the formation of such β-hydroxy ketones is the aldol addition reaction. A proposed synthetic route involves the nucleophilic addition of the lithium enolate of acetone to propanal.

Proposed Experimental Protocol: Synthesis via Aldol Addition

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions, including stoichiometry, temperature, and reaction duration, would be necessary to achieve high yields.

Materials:

-

Diisopropylamine, freshly distilled

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Acetone, anhydrous

-

Propanal, freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for conducting reactions under anhydrous conditions

Procedure:

-

Formation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet, dissolve freshly distilled diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium in hexanes dropwise, ensuring the temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes to generate the LDA solution.

-

Generation of Acetone Enolate: Slowly add anhydrous acetone to the LDA solution at -78 °C. Allow the reaction to stir for 1 hour at this temperature to ensure the complete formation of the lithium enolate of acetone.

-

Aldol Addition Reaction: Add freshly distilled propanal dropwise to the acetone enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 to 3 hours.

-

Reaction Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to gradually warm to room temperature.

-

Extraction and Isolation: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Proposed Synthetic Workflow Diagram

References

Methodological & Application

Synthesis of 5-Hydroxyheptan-2-one: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-hydroxyheptan-2-one, a valuable intermediate in organic synthesis. The protocols outlined below are based on established chemical principles and aim to provide a reproducible method for obtaining the target compound.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and a ketone functional group. This structure makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group allows for a wide range of chemical transformations.

Synthesis Methodology

The primary method for the synthesis of this compound is the aldol condensation reaction. This reaction involves the base-catalyzed reaction of an enolate with a carbonyl compound. In this case, the enolate of acetone reacts with propanal to form a β-hydroxy ketone, which is this compound.

Reaction Scheme:

An alternative, though less direct, approach could involve a Grignard reaction. This would entail the reaction of an appropriate Grignard reagent with a protected keto-aldehyde or a related derivative. However, the aldol condensation represents a more straightforward and atom-economical approach.

Data Presentation

While specific experimental data for the synthesis of this compound is not widely published, the following table outlines the expected physical and chemical properties of the compound. This data is compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |

| Molecular Weight | 130.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 37902-41-3 | PubChem[1] |

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound via an aldol condensation reaction. This protocol is based on general procedures for similar aldol condensations and may require optimization for specific laboratory conditions.

Materials and Equipment:

-

Acetone (reagent grade)

-

Propanal (reagent grade)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional, for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a catalytic amount of sodium hydroxide in a minimal amount of water. Cool the flask in an ice bath.

-

Addition of Reactants: Add a molar excess of acetone to the cooled NaOH solution. While stirring vigorously, add propanal dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture by slowly adding a dilute solution of hydrochloric acid until the pH is approximately 7.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Propanal is a volatile and flammable liquid. Handle with care and avoid ignition sources.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis of this compound via aldol condensation.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 5-Hydroxyheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-hydroxyheptan-2-one, a valuable intermediate in organic synthesis. The following methods are described: fractional vacuum distillation, column chromatography, and recrystallization. Each method is suitable for different scales of purification and purity requirements.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for selecting the appropriate purification technique and for monitoring the purity of the final product.

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 37902-41-3[1] |

| Boiling Point | Not available at atmospheric pressure. Estimated boiling point under vacuum is crucial for distillation. |

| Solubility | Soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Solubility in non-polar solvents like hexane is lower. |

| Appearance | Expected to be a colorless to pale yellow liquid at room temperature. |

Purification Techniques

The choice of purification method depends on the nature and quantity of impurities present in the crude this compound. The following sections detail the most common and effective techniques.

Fractional Vacuum Distillation

Fractional vacuum distillation is a highly effective method for purifying liquid compounds, especially those with high boiling points or those that are thermally sensitive. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition. This technique is ideal for separating this compound from non-volatile impurities and other volatile components with different boiling points.

Protocol:

-

Preparation of the Crude Material: If the crude material contains acidic or basic impurities, it is advisable to perform a preliminary work-up. Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. For crude material containing significant amounts of aldehyde impurities, a pre-treatment with a non-volatile amine can be employed to convert the aldehydes into higher-boiling derivatives before distillation.[2]

-

Assembly of the Distillation Apparatus: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a Vigreux column, a condenser, and a receiving flask. Ensure all glassware joints are properly greased and sealed to maintain a stable vacuum.

-

Distillation Procedure:

-

Place the crude this compound in the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Gradually reduce the pressure to the desired level. The optimal pressure will depend on the desired boiling temperature.

-

Slowly heat the distillation flask using a heating mantle or an oil bath.

-

Collect the fraction that distills at a constant temperature and pressure. This fraction will be the purified this compound.

-

Monitor the distillation process carefully, recording the temperature and pressure at which the main fraction is collected.

-

-

Purity Assessment: The purity of the collected fractions can be assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data (Illustrative):

| Parameter | Value |

| Pressure | 1-10 mmHg |

| Boiling Point Range | 80-100 °C (estimated) |

| Expected Purity | >98% |

| Typical Yield | 70-90% |

Workflow Diagram:

Silica Gel Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their polarity. Since this compound contains both a hydroxyl group and a ketone group, it is a polar molecule and will adhere to the polar stationary phase (silica gel). By using a mobile phase of appropriate polarity, impurities can be separated from the desired product.

Protocol:

-

Preparation of the Column:

-

Select a glass column of appropriate size based on the amount of crude material to be purified.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

-

Add a layer of sand on top of the silica gel to protect the surface.

-

-

Loading the Sample:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.

-

Carefully apply the sample to the top of the column.

-

-

Elution:

-

Begin eluting the column with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate with a low percentage of ethyl acetate).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

-

Collect fractions in separate test tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the purified this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

-

-

Purity Assessment: Assess the purity of the final product using GC or NMR.

Quantitative Data (Illustrative):

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Gradient) | Hexane : Ethyl Acetate (9:1 to 7:3) |

| Expected Purity | >99% |

| Typical Yield | 60-80% |

Workflow Diagram:

Recrystallization (for solid derivatives)

While this compound is a liquid at room temperature, this technique is applicable for the purification of solid derivatives of the compound, which may be synthesized for characterization or as part of a larger synthetic route. Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature.

Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent pair in which the solid derivative has high solubility at elevated temperatures and low solubility at low temperatures. Common solvents for recrystallization include ethanol, methanol, acetone, and ethyl acetate, or mixtures with a non-polar solvent like hexane.

-

Dissolution: Dissolve the crude solid derivative in the minimum amount of the hot solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation of Crystals: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities and then dry the crystals under vacuum.

-

Purity Assessment: The purity of the recrystallized product can be determined by measuring its melting point (a sharp melting point close to the literature value indicates high purity) and by spectroscopic methods.

Quantitative Data (Illustrative):

| Parameter | Value |

| Typical Solvents | Ethanol/Water, Acetone/Hexane |

| Expected Purity | >99% |

| Typical Yield | 50-80% |

Logical Relationship Diagram:

Conclusion

The purification of this compound can be effectively achieved using fractional vacuum distillation for large-scale purification of the liquid, while column chromatography offers higher purity for smaller scales. For solid derivatives, recrystallization is the method of choice. The selection of the most appropriate technique will depend on the specific requirements of the research or development project, including the initial purity of the crude material, the desired final purity, and the scale of the operation. Careful execution of these protocols will yield high-purity this compound suitable for use in demanding applications.

References

Application Notes and Protocols for the Analysis of 5-Hydroxyheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-Hydroxyheptan-2-one, a chiral hydroxy ketone. The protocols are intended for use by researchers in natural product chemistry, drug discovery, and metabolomics.

Introduction

This compound (C₇H₁₄O₂) is a polyfunctional organic molecule containing both a ketone and a secondary alcohol functional group.[1] Its chirality and bifunctionality make it a potentially valuable chiral building block in organic synthesis and a target for analytical characterization in various biological and chemical systems. Accurate and robust analytical methods are essential for its detection, quantification, and characterization.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the comprehensive analysis of this compound. This typically involves chromatographic separation coupled with mass spectrometric or spectroscopic detection.

Workflow for Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Data Presentation

Table 1: Representative GC-MS Data for this compound

| Parameter | Value |

| Retention Time (min) | 10-15 (method dependent) |

| Molecular Ion [M]⁺ (m/z) | 130 |

| Key Fragment Ions (m/z) | 115, 101, 87, 71, 58, 43 |

| Limit of Detection (LOD) | Low ng/mL range |

| Limit of Quantification (LOQ) | Low to mid ng/mL range |

Experimental Protocol

Sample Preparation:

-

Extraction:

-

Liquid-Liquid Extraction (LLE): For aqueous samples, extract with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

-

Solid-Phase Extraction (SPE): For complex matrices, use a C18 or similar reversed-phase SPE cartridge to isolate the analyte.

-

-

Derivatization (Optional but Recommended):

-

To improve volatility and peak shape, the hydroxyl group can be derivatized. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Protocol: Evaporate the extracted sample to dryness under a stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Heat at 60°C for 30 minutes.

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[2]

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile compounds and for the separation of enantiomers.

Data Presentation

Table 2: Representative HPLC Data for this compound

| Parameter | Achiral Analysis | Chiral Analysis |

| Stationary Phase | C18 | Polysaccharide-based (e.g., Chiralcel OD-H) |

| Mobile Phase | Acetonitrile/Water | Hexane/Isopropanol |

| Retention Time (min) | 5-10 | Enantiomer 1: 8-12, Enantiomer 2: 10-15 |

| Detection Wavelength (nm) | 210 nm (UV) or MS | 210 nm (UV) or MS |

| Resolution (Rs) | N/A | > 1.5 |

Experimental Protocol: Chiral Separation

Sample Preparation:

-

Dissolve the extracted and dried sample in the initial mobile phase.

-

Filter through a 0.45 µm syringe filter before injection.

HPLC Parameters:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.[3][4]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution. For acidic compounds, 0.1% trifluoroacetic acid can be added; for basic compounds, 0.1% diethylamine can be added.[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detector: UV detector at 210 nm or a mass spectrometer.

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.

Data Presentation

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 2.15 (s, 3H) | 29.8 |

| 2 | - | 209.0 |

| 3 | 2.50 (t, 2H) | 43.0 |

| 4 | 1.70 (m, 2H) | 30.0 |

| 5 | 3.80 (m, 1H) | 67.5 |

| 6 | 1.50 (m, 2H) | 30.2 |

| 7 | 0.95 (t, 3H) | 10.0 |

| OH | Variable (broad s, 1H) | - |

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

NMR Parameters:

-

Spectrometer: Bruker Avance III 500 MHz or equivalent.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

-

2D NMR: Standard COSY, HSQC, and HMBC experiments should be performed for complete structural assignment.

Potential Metabolic Pathway

While a specific metabolic pathway for this compound is not well-documented, a plausible pathway can be hypothesized based on the metabolism of other medium-chain fatty acids and ketones.

References

- 1. This compound | C7H14O2 | CID 54086231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. csfarmacie.cz [csfarmacie.cz]

Application Notes and Protocols for 5-Hydroxyheptan-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyheptan-2-one is a bifunctional organic molecule containing both a secondary alcohol and a methyl ketone functional group. This unique combination makes it a versatile building block in organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures. Its structure allows for a variety of chemical transformations, including oxidation, reduction, olefination, and cyclization reactions. These potential applications are critical for the synthesis of natural products, pharmaceuticals, and other high-value chemical entities. This document provides an overview of the potential applications of this compound, along with detailed, generalized experimental protocols for key transformations.

Key Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| CAS Number | 37902-41-3 |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents |

Applications in Organic Synthesis

The dual functionality of this compound allows for a range of synthetic transformations, making it a valuable intermediate.

Precursor for Chiral 1,4-Diols

The ketone functionality of this compound can be stereoselectively reduced to yield a chiral 1,4-diol. Chiral diols are important building blocks in the synthesis of numerous natural products and pharmaceuticals.

Synthesis of Substituted Tetrahydrofurans

As a γ-hydroxy ketone, this compound can undergo intramolecular cyclization to form 2,5-disubstituted tetrahydrofuran derivatives. The tetrahydrofuran motif is a common core structure in many biologically active compounds.

Elaboration via Carbonyl Chemistry

The ketone can be functionalized through various classic carbonyl reactions, such as the Wittig reaction to form alkenes or aldol condensation to create larger carbon skeletons. The presence of the hydroxyl group may require a protection strategy depending on the reaction conditions.

Oxidation to a 1,4-Diketone

The secondary alcohol can be oxidized to a ketone, yielding heptane-2,5-dione. 1,4-Diketones are precursors to various five-membered heterocyclic systems like furans, pyrroles, and thiophenes via the Paal-Knorr synthesis.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Diastereoselective Reduction of the Ketone to a 1,4-Diol

This protocol describes the reduction of the ketone in this compound to a secondary alcohol, leading to a heptane-2,5-diol. The diastereoselectivity can be influenced by the choice of reducing agent and reaction conditions.

Reaction Scheme:

Caption: Diastereoselective reduction of this compound.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (for NaBH₄) or Tetrahydrofuran (THF, anhydrous, for LiAlH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure (using NaBH₄):

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

-

Purify the product by flash column chromatography.

Quantitative Data (Representative):

| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Typical Diastereomeric Ratio (syn:anti) |

| NaBH₄ | MeOH | 0 to rt | 85-95 | 60:40 to 75:25 |

| LiAlH₄ | THF | -78 to 0 | 90-98 | 50:50 to 65:35 |

Protocol 2: Intramolecular Cyclization to a Tetrahydrofuran Derivative

This protocol outlines the acid-catalyzed intramolecular cyclization of this compound to form 2-methyl-5-ethyl-tetrahydrofuran.

Reaction Scheme:

Caption: Intramolecular cyclization to a tetrahydrofuran.

Materials:

-

This compound

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of p-TsOH (0.05 eq).

-

Equip the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.

-

Monitor the reaction for the formation of water in the Dean-Stark trap and by TLC.

-

After completion, cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting tetrahydrofuran derivative by distillation or flash column chromatography.

Quantitative Data (Representative):

| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| p-TsOH | Toluene | Reflux | 70-85 |

| H₂SO₄ (cat.) | Dioxane | 80 | 65-80 |

Protocol 3: Wittig Olefination of the Ketone

This protocol describes the conversion of the ketone functionality to an alkene using a Wittig reagent. The hydroxyl group may need protection depending on the basicity of the ylide generation. A stabilized ylide is used here to minimize side reactions.

Reaction Scheme:

Caption: Wittig olefination workflow.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-